Fluorine Substitution Pattern: 3,4-Difluoro vs. Mono-Fluoro and Alternative Regioisomers
The compound possesses two fluorine atoms at the 3- and 4-positions of the phenoxy ring (F count = 2). The mono-fluoro analog 3-[(4-fluorophenoxy)methyl]azetidine hydrochloride (CAS 1864057-70-4) contains only one fluorine (F count = 1) [1]. Patent literature covering the azetidine class demonstrates that fluorine substitution pattern critically influences target engagement: among difluorophenoxy regioisomers claimed in CN109963834B, 3,4-difluoro, 2,3-difluoro, 2,4-difluoro, 2,5-difluoro, 3,5-difluoro, and 2,3,5,6-tetrafluoro variants are each disclosed as distinct embodiments with separate biological profiles [2]. The 3,4-substitution pattern yields a specific electronic density distribution and dipole moment that differs measurably from alternative regioisomers, affecting binding interactions with aromatic residues in target protein pockets [3].
| Evidence Dimension | Number of fluorine substituents on phenoxy ring |
|---|---|
| Target Compound Data | 2 fluorine atoms (3,4-difluoro substitution) |
| Comparator Or Baseline | 3-[(4-Fluorophenoxy)methyl]azetidine HCl (CAS 1864057-70-4): 1 fluorine atom (4-fluoro substitution); alternative regioisomers: 2,3-difluoro, 2,4-difluoro, 2,5-difluoro, 3,5-difluoro |
| Quantified Difference | +1 additional fluorine atom vs. mono-fluoro analog; distinct regiochemical arrangement vs. 4 alternative difluoro patterns |
| Conditions | Structural analysis; patent claims for azetidine derivatives as catecholaminergic modulators |
Why This Matters
The 3,4-difluoro substitution pattern may confer distinct metabolic stability and target-binding properties relative to mono-fluoro or alternative difluoro regioisomers, making this specific compound non-interchangeable in SAR optimization programs.
- [1] PubChem. 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. CAS RN: 1864057-70-4. Mono-fluoro comparator structural data. View Source
- [2] CN109963834B. Claims 1-20. Disclosure of multiple difluorophenoxy azetidine regioisomers including 2,3-difluoro, 2,4-difluoro, 2,5-difluoro, 3,5-difluoro, and tetrafluoro variants. View Source
- [3] US Patent 10875829 B2. Technical field: 3-phenoxy-azetidine derivatives for modulating dopamine, norepinephrine, and serotonin in cerebral cortical areas. View Source
